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Compound of Interest

Compound Name: Ethyl 5-bromo-2-methyinicotinate

Cat. No.: B148818

Introduction

Ethyl 5-bromo-2-methylnicotinate, with the CAS number 129477-21-0, is a substituted
pyridine derivative.[1][2] As a functionalized heterocyclic compound, it holds potential as a
building block in the synthesis of more complex molecules, particularly in the fields of medicinal
chemistry and materials science. This technical guide provides a detailed overview of the
spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited
availability of public experimental data, this guide presents predicted spectroscopic data
alongside detailed, generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 5-bromo-2-
methylnicotinate. These predictions are based on established principles of spectroscopic
interpretation and correlation with data from structurally similar compounds.

Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
8.35 d 1H H-6
8.15 d 1H H-4
4.35 q 2H -OCH2CHs
2.70 S 3H -CHs
1.38 t 3H -OCH2CHs

Table 2: Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment

165.5 C=0

158.0 C-2

152.0 C-6

141.0 C-4

129.0 C-3

118.0 C-5

61.5 -OCH2CHs

24.0 -CHs

14.0 -OCH2CHs
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium C-H stretch (aromatic)
2980-2850 Medium C-H stretch (aliphatic)
1725-1705 Strong C=0 stretch (ester)
1600-1450 Medium-Strong C:C? a.md C_::N stretching

(pyridine ring)
1300-1000 Strong C-O stretch (ester)
~1050 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity Assighment

) [M]* (Molecular ion, bromine
243/245 High _

isotopes)

214/216 Medium [M - C2Hs]*
198/200 Medium [M - OCH2CHs]*
170/172 Medium [M - COOC2Hs]*
118 High [M - Br - COOC2zHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of Ethyl 5-bromo-2-
methylnicotinate.

Methodology:
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e Sample Preparation:
o Weigh approximately 5-10 mg of Ethyl 5-bromo-2-methylnicotinate.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Use a 500 MHz NMR spectrometer.

o Tune and shim the probe to the deuterium frequency of CDCIs to optimize the magnetic
field homogeneity.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16

o Process the Free Induction Decay (FID) with an exponential window function and Fourier
transform.

o Phase and baseline correct the spectrum.

o Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

o Integrate all signals.
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e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (due to the low natural abundance of 13C)
o Process the FID with an exponential window function and Fourier transform.
o Phase and baseline correct the spectrum.

o Calibrate the chemical shift scale to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Ethyl 5-bromo-2-methylnicotinate.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Place a small, solid sample of Ethyl 5-bromo-2-methylnicotinate directly onto the ATR
crystal.

e Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
o Record a background spectrum of the clean, empty ATR crystal.

o Data Acquisition:
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[e]

Apply pressure to ensure good contact between the sample and the crystal.

(¢]

Acquire the sample spectrum.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The spectrum is usually recorded in the range of 4000-400 cm™1.

» Data Processing:
o The background spectrum is automatically subtracted from the sample spectrum.

o Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Ethyl 5-bromo-2-
methylnicotinate.

Methodology (Electron lonization - EIl):
e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o For direct insertion, the sample is heated to ensure vaporization.
e lonization:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV) in the ion source.

e Mass Analysis:

o The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer).

o The ions are separated based on their mass-to-charge ratio (m/z).
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» Detection:

o An electron multiplier detector records the abundance of each ion.
o Data Analysis:

o The mass spectrum is plotted as relative intensity versus m/z.

o ldentify the molecular ion peak ([M]*), which should exhibit the characteristic isotopic
pattern for a molecule containing one bromine atom (*°Br and &!Br in approximately a 1:1

ratio).
o Analyze the major fragment ions to deduce the structure.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Ethyl 5-bromo-2-methylnicotinate.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of Ethyl 5-bromo-
2-methylnicotinate and provided detailed, generalized protocols for their experimental
determination. While experimental data for this specific compound is not readily available in the
public domain, the information presented here serves as a robust framework for researchers
and scientists engaged in its synthesis, characterization, or application in drug development
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and other scientific endeavors. The combination of NMR, IR, and MS provides a
comprehensive analytical toolkit for confirming the identity and purity of this and other novel
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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